molecular formula C9H8N4O B8294483 3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)prop-2-yn-1-ol

3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)prop-2-yn-1-ol

Cat. No. B8294483
M. Wt: 188.19 g/mol
InChI Key: FNAOJHGGGNTBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040691B2

Procedure details

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 g, 4.69 mmol), copper(I) iodide (89 mg, 0.47 mmol, 0.1 eq.) and tetrakis(triphenylphosphine)palladium(0) (542 mg, 0.47 mmol, 0.1 eq.) were charged into a microwave reactor vial and evacuated for 1 h. The vessel was then vented with argon, pyrrolidine (15 mL) and 2-propyn-1-ol (2.63 g, 47 mmol, 10 eq.) were added, and the vessel was crimp-capped and heated to 85° C. for 120 min in a single-mode microwave device. After cooling, the reaction mixture was poured into 120 mL of concentrated aqueous ammonium chloride solution which was extracted twice with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and evaporated, and the residue was purified by flash chromatography (Biotage silica column, ethyl acetate). The resulting product (222 mg) appeared pure by LC-MS (method 6) and was used for further transformations.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
89 mg
Type
catalyst
Reaction Step One
Quantity
542 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:10]2[C:5]([C:6]([NH2:11])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.N1CCCC1.[CH2:17]([OH:20])[C:18]#[CH:19]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[NH4+]>[NH2:11][C:6]1[C:5]2=[CH:4][CH:3]=[C:2]([C:19]#[C:18][CH2:17][OH:20])[N:10]2[N:9]=[CH:8][N:7]=1 |f:5.6,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C2C(=NC=NN21)N
Name
Quantity
89 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
542 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C#C)O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the vessel was crimp-capped
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Biotage silica column, ethyl acetate)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.